2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid is a branched-chain amino acid derivative It is structurally characterized by the presence of an amino group at the second carbon, an ethoxycarbonyl group, and a methyl group at the third carbon of the pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid typically involves the protection of the amino group followed by the introduction of the ethoxycarbonyl group. One common method includes the use of ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonyl group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-methylpentanoic acid (Isoleucine): A branched-chain amino acid with similar structural features but lacking the ethoxycarbonyl group.
2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a shorter carbon chain.
Uniqueness: 2-Amino-2-ethoxycarbonyl-3-methylpentanoic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H17NO4 |
---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-amino-2-ethoxycarbonyl-3-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-6(3)9(10,7(11)12)8(13)14-5-2/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
NTIATEZRXUZUDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)O)(C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.